2-[(Thiophen-2-ylacetyl)amino]benzamide
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Overview
Description
2-[(Thiophen-2-ylacetyl)amino]benzamide is a compound that features a thiophene ring and a benzamide moietyThe presence of both the thiophene and benzamide groups allows for a range of chemical reactions and interactions, making it a versatile compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiophen-2-ylacetyl)amino]benzamide typically involves the condensation of thiophene-2-acetic acid with 2-aminobenzamide. This reaction can be carried out under various conditions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(Thiophen-2-ylacetyl)amino]benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine .
Scientific Research Applications
2-[(Thiophen-2-ylacetyl)amino]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Thiophen-2-ylacetyl)amino]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or interacting with specific receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[(2-thiophen-2-ylacetyl)amino]benzamide
- N-benzyl-3-[(2-thiophen-2-ylacetyl)amino]benzamide
Uniqueness
Compared to similar compounds, it may offer distinct advantages in terms of reactivity and biological activity .
Properties
Molecular Formula |
C13H12N2O2S |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-[(2-thiophen-2-ylacetyl)amino]benzamide |
InChI |
InChI=1S/C13H12N2O2S/c14-13(17)10-5-1-2-6-11(10)15-12(16)8-9-4-3-7-18-9/h1-7H,8H2,(H2,14,17)(H,15,16) |
InChI Key |
PMSLVFUXBWZSFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CC=CS2 |
solubility |
38.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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